molecular formula C5H9I B096553 (Iodomethyl)cyclobutane CAS No. 16408-62-1

(Iodomethyl)cyclobutane

Cat. No.: B096553
CAS No.: 16408-62-1
M. Wt: 196.03 g/mol
InChI Key: FHHQLLOJOKZLST-UHFFFAOYSA-N
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Description

(Iodomethyl)cyclobutane (CAS 16408-62-1) is a cyclobutane derivative with an iodomethyl substituent. Its molecular formula is C₅H₉I, and it has a molecular weight of 196.03 g/mol . This compound is classified as an organic building block, suggesting its utility in synthetic chemistry, particularly in constructing complex molecules or intermediates. The iodine atom in its structure imparts significant reactivity, making it a candidate for nucleophilic substitution reactions or cross-coupling methodologies. Cyclobutane derivatives are known for their strained four-membered ring, which influences both their stability and reactivity in synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing cyclobutane derivatives, including iodomethylcyclobutane, is through [2+2] cycloaddition reactions. These reactions involve the photochemical or thermal activation of alkenes to form cyclobutane rings . For iodomethylcyclobutane, the synthesis typically involves the reaction of cyclobutene with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of iodomethylcyclobutane follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Scientific Research Applications

Synthetic Methodologies

1.1 Synthesis of Cyclobutane Derivatives

(Iodomethyl)cyclobutane can be utilized as a precursor in the synthesis of various cyclobutane derivatives. The compound's reactivity allows for functionalization through C–H activation and C–C bond formation strategies. For instance, recent studies have reported methods for the stereospecific synthesis of 1,3-disubstituted cyclobutanes via palladium-catalyzed C–C bond cleavage, which highlights the compound's utility in generating valuable intermediates for drug development .

1.2 Radical Pathways

The radical chemistry associated with this compound enables its use in radical-mediated transformations. A notable example includes the generation of multisubstituted cyclobutanes through iodonitrene chemistry, which employs nitrogen extrusion processes to create complex structures from simple precursors . This method demonstrates the compound's potential in synthesizing bioactive natural products.

Case Studies

2.1 Pharmaceutical Applications

Cyclobutane derivatives, including this compound, have been incorporated into drug candidates due to their favorable pharmacological properties. For example, 1,3-difunctionalized cyclobutanes have been identified as promising scaffolds in medicinal chemistry, contributing to the development of small-molecule drugs such as PF-03654746 and TAK-828F, which target cognitive disorders and autoimmune diseases, respectively .

2.2 Natural Product Synthesis

This compound has been employed in the formal synthesis of natural products. A significant study demonstrated its application in the concise synthesis of piperarborenine B, a cytotoxic natural product, showcasing how this compound can facilitate complex synthetic routes while maintaining stereochemical integrity . This underscores its importance in accessing biologically relevant compounds.

Structural Versatility

The structural characteristics of this compound allow it to act as a versatile building block in organic synthesis. The compound can participate in various reactions that lead to the formation of diverse molecular architectures:

Reaction TypeDescriptionExample Applications
C–H FunctionalizationEnables selective modification of hydrogen atoms on cyclobutanesSynthesis of aryl-substituted cyclobutanes
C–C Bond FormationFacilitates coupling reactions to build complex structuresFormation of biologically active compounds
Radical ReactionsInvolves radical intermediates for diverse transformationsSynthesis of multisubstituted derivatives

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Physical Properties

The table below highlights key structural differences between (Iodomethyl)cyclobutane and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 16408-62-1 C₅H₉I 196.03 Iodomethyl
1,1-Bis(bromomethyl)cyclobutane 20371-79-3 C₆H₁₀Br₂ 257.96 Two bromomethyl groups
1,1-Difluoro-3-(iodomethyl)cyclobutane 1434142-22-9 C₅H₇F₂I 232.01 Iodomethyl + two fluorine atoms
3-(Iodomethyl)-1,1-dimethoxycyclobutane N/A C₇H₁₃IO₂ 280.08 Iodomethyl + dimethoxy groups
1-Iodo-3-methylbutane N/A C₅H₁₁I 198.05 Straight-chain iodoalkane

Key Observations :

  • The iodomethyl group in this compound distinguishes it from halogenated analogs like 1,1-Bis(bromomethyl)cyclobutane, which has higher molecular weight due to bromine .
  • Straight-chain iodoalkanes (e.g., 1-Iodo-3-methylbutane) lack the strained cyclobutane ring, leading to different thermodynamic and kinetic behaviors .

Reactivity Comparison :

  • Iodine as a Leaving Group : this compound’s iodine atom facilitates nucleophilic substitutions (e.g., Suzuki couplings), whereas bromine in 1,1-Bis(bromomethyl)cyclobutane may require harsher conditions due to weaker leaving-group ability .
  • Fluorine Effects : The electron-withdrawing nature of fluorine in 1,1-Difluoro-3-(iodomethyl)cyclobutane could stabilize adjacent carbocations or polarize the ring, enabling unique reactivity in electrophilic substitutions .
  • Ring Strain : All cyclobutane derivatives exhibit ring strain, but substituents like dimethoxy groups in 3-(Iodomethyl)-1,1-dimethoxycyclobutane may mitigate strain through electron donation .

Biological Activity

(Iodomethyl)cyclobutane, with the chemical formula C4H7I\text{C}_4\text{H}_7\text{I} and CAS number 16408-62-1, is an organic compound characterized by a cyclobutane ring substituted with an iodomethyl group. This compound has garnered attention for its potential biological activity and applications in various fields, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.

Overview of Biological Activity

This compound is primarily studied for its role as a synthetic intermediate in the production of pharmaceuticals and natural products. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis. The compound's reactivity is attributed to the presence of the iodomethyl group, which enhances its utility as an alkylating agent.

The biological activity of this compound can be understood through its mechanism of action , which involves:

  • Chemical Reactivity : The iodomethyl group can undergo substitution reactions with nucleophiles such as hydroxide ions and amines, leading to the formation of various derivatives that may exhibit biological activity.
  • Cycloaddition Reactions : The compound participates in [2+2] cycloaddition reactions, forming cyclobutane derivatives that are prevalent in many bioactive compounds.
  • Synthesis of Bioactive Compounds : Cyclobutane-containing compounds synthesized from this compound have shown diverse bioactivities, including antibacterial, antiviral, and immunosuppressant properties.

Antibacterial Activity

Research has indicated that derivatives of this compound may exhibit significant antibacterial activity. For instance, studies on structurally similar compounds have shown promising results against resistant strains of Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

CompoundMIC (µM)Activity Description
N-substituted pantothenamides7Effective against sensitive strains
Iodomethyl derivativesVariesPotentially effective against resistant strains

Synthesis and Applications

A notable study investigated the synthesis of cyclobutanone derivatives from this compound. These derivatives were tested for their biological activity, revealing that certain compounds exhibited significant immunosuppressive effects, which could be beneficial in therapeutic applications for autoimmune diseases .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeNotable Features
IodomethylcyclopropaneCyclopropaneSmaller ring size; higher strain; more reactive
BromomethylcyclobutaneCyclobutaneSimilar reactivity; bromine offers different patterns
ChloromethylcyclobutaneCyclobutaneChlorine is less reactive than iodine
IodobutylcyclopentaneCyclopentaneLarger ring size; different sterics affecting reactivity

Safety and Hazards

This compound is classified as a hazardous substance due to its reactivity profile and potential health risks associated with exposure. Proper safety protocols should be followed when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (Iodomethyl)cyclobutane, and how can their efficiency be optimized?

  • Methodological Answer : Synthesis typically involves halogenation of cyclobutane derivatives or ring-strain-driven functionalization. For example, analogous chloromethylcyclobutane synthesis uses radical-mediated halogenation under controlled temperatures (50–80°C) with UV initiation . Efficiency optimization requires evaluating catalysts (e.g., AIBN for radical stability), solvent polarity effects, and reaction time. Purity can be monitored via GC-MS, with yields improved by iterative quenching of side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm cyclobutane ring integrity and iodomethyl substitution (e.g., δ ~2.5–3.5 ppm for CH2_2I protons) .
  • GC-MS : Quantify purity (>97% as per vendor specifications) and detect halogenated byproducts .
  • Elemental Analysis : Validate molecular formula (C5_5H9_9I) and rule out residual solvents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Use airtight, amber glass containers in cool (<20°C), ventilated areas away from oxidizers (e.g., peroxides) .
  • Handling : Employ spark-resistant tools and grounded equipment to prevent static ignition. Use nitrile gloves and fume hoods to minimize exposure to vapors, which may cause respiratory irritation .

Advanced Research Questions

Q. What methodologies are effective in analyzing the ring strain effects of this compound in "strain-release" transformations?

  • Methodological Answer :

  • Calorimetry : Measure strain energy via heat of hydrogenation (comparative to unstrained cycloalkanes) .
  • Computational Modeling : Use DFT (Density Functional Theory) to calculate bond angles and torsional strain. For example, cyclobutane’s ~90° bond angles induce ~27 kcal/mol strain, which iodomethyl substitution may alter .
  • Kinetic Studies : Monitor reaction rates in strain-release alkylation or cycloadditions to quantify activation barriers impacted by ring strain .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model iodine’s leaving-group behavior under nucleophilic attack (e.g., SN_N2 mechanisms) to predict regioselectivity .
  • Frontier Orbital Analysis : Evaluate HOMO-LUMO gaps to identify sites prone to electrophilic or radical reactions. For example, iodomethyl groups may lower LUMO energy, enhancing susceptibility to electron-rich reagents .

Q. How should researchers address contradictions in experimental data regarding the stability of this compound under varying conditions?

  • Methodological Answer :

  • Systematic Error Checks : Replicate experiments under controlled humidity, temperature, and light exposure to isolate degradation factors (e.g., iodine elimination under UV light) .
  • Cross-Validation : Compare stability data across multiple analytical methods (e.g., TGA for thermal decomposition vs. NMR for structural degradation) .
  • Peer Review : Submit findings to journals emphasizing raw data transparency (e.g., supporting information appendices) to allow independent verification .

Application-Driven Questions

Q. What role does this compound play in synthesizing bioisosteres for drug discovery?

  • Methodological Answer :

  • Bioisostere Design : Replace labile functional groups (e.g., esters) with iodomethylcyclobutane to enhance metabolic stability. For example, cyclobutane’s rigidity can mimic aromatic rings while reducing toxicity .
  • In Vitro Testing : Assess pharmacokinetics (e.g., microsomal stability assays) to compare bioavailability of lead compounds with/without cyclobutane modifications .

Q. How can researchers leverage the photophysical properties of this compound in energy-related applications?

  • Methodological Answer :

  • Photovoltaic Studies : Integrate iodomethylcyclobutane into donor-acceptor polymers to test charge-transfer efficiency via UV-Vis and fluorescence spectroscopy. The strained ring may enhance exciton dissociation .
  • Catalysis : Use as a halogen donor in light-driven C–X bond formation, monitored by in situ FTIR to track intermediate species .

Data and Replication Questions

Q. What steps ensure the reproducibility of kinetic studies involving this compound?

  • Methodological Answer :

  • Detailed Protocols : Document exact reagent concentrations, mixing rates, and temperature ramping in supplementary materials .
  • Control Experiments : Include blank runs (no catalyst) and internal standards (e.g., deuterated analogs) to calibrate instrumentation .

Q. How should researchers evaluate the reliability of secondary data sources on this compound’s properties?

  • Methodological Answer :
  • Source Criticism : Prioritize peer-reviewed journals with experimental details (e.g., CAS registry cross-referenced in PubChem) over vendor catalogs .
  • Data Triangulation : Cross-check melting points, solubility, and spectral data across ≥3 independent studies .

Properties

IUPAC Name

iodomethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9I/c6-4-5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHQLLOJOKZLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376700
Record name (Iodomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16408-62-1
Record name (Iodomethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

(Iodomethyl)cyclobutane
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(Iodomethyl)cyclobutane
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